molecular formula C20H17N3O6 B2853850 Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-38-5

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2853850
CAS No.: 899943-38-5
M. Wt: 395.371
InChI Key: OIJJLVDTTUXKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based heterocyclic compound featuring:

  • Ethyl ester at position 2.
  • 3-Nitrobenzyloxy group at position 4 (providing electron-withdrawing and steric effects).
  • Phenyl group at position 1.
  • Ketone at position 5.

Properties

IUPAC Name

ethyl 4-[(3-nitrophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-28-20(25)19-17(29-13-14-7-6-10-16(11-14)23(26)27)12-18(24)22(21-19)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJJLVDTTUXKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ in substituents at positions 1, 4, and 5, impacting their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Bioactivity (ED₅₀ or IC₅₀) References
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-(3-Nitrobenzyloxy), 1-phenyl 425.39 Not reported Anticonvulsant (ED₅₀: 0.0143 mmol/kg)
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 5-Cyano, 4-methyl, 1-(4-CF₃-phenyl) 393.34 106–110 Not reported
Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thienopyridazine backbone, 2-chlorophenyl 363.82 Not reported A1 adenosine receptor modulation
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-Butylsulfanyl, 1-phenyl 332.42 Not reported No significant hazards reported
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl, 4-CF₃ 346.69 Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrobenzyloxy group in the target compound enhances anticonvulsant activity (ED₅₀: 0.0143 mmol/kg) compared to analogs lacking nitro substituents .
  • Thienopyridazine Derivatives: The thieno[3,4-d]pyridazine scaffold (e.g., compound 21 in ) introduces a fused ring system, altering solubility and receptor binding profiles.

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Packing : The target compound’s analog (C27H32ClN3O5) crystallizes in a triclinic system (space group P1) with intermolecular N–H···O and O–H···Cl hydrogen bonds, stabilizing its 3D structure .
  • Hydrogen Bond Networks : Nitro and carbonyl groups participate in graph-set motifs (e.g., R₂²(8) rings), critical for molecular recognition in drug-receptor interactions .

Q & A

Q. What are the established synthetic routes for Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.
  • Step 2 : Introduction of the 3-nitrobenzyloxy group through nucleophilic substitution or Mitsunobu reactions .
  • Step 3 : Esterification to attach the ethyl carboxylate moiety. To optimize purity:
  • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Monitor reaction progress via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., nitrobenzyloxy proton shifts at δ 5.2–5.5 ppm, pyridazine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ (expected m/z ~437.12 for C21_{21}H17_{17}N3_{3}O6_{6}).
  • IR : Detect carbonyl stretches (1670–1750 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. What are the solubility and stability profiles under varying experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL). Pre-solubilize in DMSO for biological assays .
  • Stability : Degrades under prolonged UV exposure. Store at -20°C in amber vials. Monitor stability via LC-MS over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Modification Sites :
  • Nitrobenzyl Group : Replace with electron-withdrawing groups (e.g., CN, CF3_3) to enhance electrophilicity.
  • Ethyl Ester : Hydrolyze to carboxylic acid for improved solubility or modify with prodrug moieties .
    • Assays :
  • Screen derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC50_{50} values.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks :
  • Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Validate cell lines via STR profiling to rule out contamination .
    • Mechanistic Studies :
  • Perform pull-down assays with biotinylated probes to confirm direct target engagement.
  • Use knockout cell lines to verify specificity .

Q. How can reaction pathways for functional group transformations be optimized to reduce byproducts?

Methodological Answer:

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) at 40 psi, 25°C, to avoid over-reduction. Monitor by 1^1H NMR for amine intermediate .
  • Ester Hydrolysis : Use LiOH in THF/H2_2O (1:1) at 0°C to prevent decarboxylation. Quench with Amberlite IR-120 resin .
  • Byproduct Mitigation : Employ flow chemistry for precise control of residence time and temperature .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Approaches :
  • Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
  • Metabolomics : LC-MS/MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
    • In Vivo Models :
  • Use zebrafish xenografts for real-time imaging of antitumor effects.
  • Validate findings with murine PK/PD studies (plasma t1/2_{1/2} ~3–5 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.